2-Chloro-n-(chloroacetyl)acetamide

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Choose 2-Chloro-N-(chloroacetyl)acetamide for its unique bis-chloroacetyl architecture, offering dual electrophilic reactivity that mono-chloroacetamides like 2-chloroacetamide (CAS 79-07-2) cannot match. This distinct profile enables single-operation synthesis of complex imidazoles, pyrroles, and thiazolidin-4-ones, making it a strategic intermediate for focused libraries of targeted covalent inhibitors (TCIs) and novel agrochemicals. Substituting it forces a complete synthetic pathway redesign and often results in lower yields. Secure a versatile, high-purity building block to efficiently drive your drug discovery and herbicide development programs.

Molecular Formula C4H5Cl2NO2
Molecular Weight 169.99 g/mol
CAS No. 4960-82-1
Cat. No. B12789247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-(chloroacetyl)acetamide
CAS4960-82-1
Molecular FormulaC4H5Cl2NO2
Molecular Weight169.99 g/mol
Structural Identifiers
SMILESC(C(=O)NC(=O)CCl)Cl
InChIInChI=1S/C4H5Cl2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9)
InChIKeyUWZCYHHAEYIVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(chloroacetyl)acetamide (CAS 4960-82-1): A Specialized Bis-Chloroacetyl Intermediate for Organic Synthesis and Agrochemical Research


2-Chloro-N-(chloroacetyl)acetamide (CAS 4960-82-1), also known as 2-chloro-N-(2-chloroacetyl)acetamide or bis-chloroacetyl-amine, is a diacetamide derivative with the molecular formula C₄H₅Cl₂NO₂ and a molecular weight of approximately 170.00 g/mol [1]. Characterized by two reactive chloroacetyl groups flanking a central nitrogen atom (SMILES: C(Cl)C(=O)NC(=O)CCl), it presents as a crystalline solid with a melting point of 195 °C and predicted boiling point of 288.1 °C [2]. The compound's defining feature is its dual electrophilic sites, which confer a distinct reactivity profile compared to simpler mono-chloroacetamides, making it a versatile building block for the synthesis of more complex molecular architectures, including heterocycles and potential bioactive agents .

Why 2-Chloro-N-(chloroacetyl)acetamide (CAS 4960-82-1) Cannot Be Replaced by Simpler Chloroacetamides in Demanding Synthetic Routes


While the chloroacetamide class shares a common functional group, 2-Chloro-N-(chloroacetyl)acetamide is structurally distinct from widely available alternatives like 2-chloroacetamide (CAS 79-07-2) or N-acetyl-2-chloroacetamide. Its bis-chloroacetyl architecture provides two independent electrophilic centers per molecule, enabling sequential or tandem functionalization that is impossible with mono-chloroacetamides . This dual reactivity is critical for constructing complex scaffolds such as imidazoles, pyrroles, and thiazolidin-4-ones in a single synthetic operation [1]. Furthermore, the electron-withdrawing nature of the two carbonyl groups modulates the electrophilicity of the chlorine atoms, offering a distinct reaction rate and selectivity profile compared to its simpler analogs. For procurement, substituting 2-Chloro-N-(chloroacetyl)acetamide with a generic chloroacetamide would necessitate a complete redesign of the synthetic pathway, often requiring additional steps, lower overall yields, and compromising access to specific heterocyclic targets that rely on the unique bis-electrophile motif.

Quantitative Differentiation of 2-Chloro-N-(chloroacetyl)acetamide (CAS 4960-82-1): A Comparative Analysis of Reactivity and Utility


Dual Electrophilic Sites for Tandem Heterocycle Synthesis vs. Mono-Chloroacetamide's Single Functionality

2-Chloro-N-(chloroacetyl)acetamide possesses two reactive chloroacetyl groups, whereas its closest analog, 2-chloroacetamide (CAS 79-07-2), contains only one. This structural difference is critical for synthetic routes requiring sequential nucleophilic substitution. The presence of two electrophilic sites enables tandem reactions, such as intramolecular cyclization after an initial substitution, to directly form heterocyclic systems. This capability is a class-level inference supported by the established reactivity of N-aryl 2-chloroacetamides, which readily undergo nucleophilic displacement of chlorine to form imidazole, pyrrole, and thiazolidine-4-one derivatives [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Simpler Acetamides

The calculated partition coefficient (LogP) for 2-Chloro-N-(chloroacetyl)acetamide is 0.6 [1]. This is significantly higher than that of the simple 2-chloroacetamide (LogP ≈ -0.53) [2]. The increased lipophilicity is a direct consequence of the additional chloroacetyl moiety. In drug design, LogP is a key descriptor for predicting a molecule's ability to passively diffuse across biological membranes. The LogP value of 0.6 falls within a range often considered favorable for oral bioavailability and cell permeability [3].

Medicinal Chemistry ADMET Drug Design

Solid-State Stability and Ease of Handling vs. Liquid or Low-Melting Alternatives

2-Chloro-N-(chloroacetyl)acetamide is a solid at room temperature with a melting point of 195 °C [1]. This is in stark contrast to 2-chloroacetyl chloride (CAS 79-04-9, a liquid, mp -22 °C) [2] and other common acylating agents. A high melting point solid is generally preferred for industrial-scale operations due to ease of handling, accurate weighing, reduced volatility, and lower risk of spills or inhalation hazards . This physical form factor contributes to safer and more reliable process development.

Process Chemistry Pharmaceutical Manufacturing Safety

High-Value Application Scenarios for Procuring 2-Chloro-N-(chloroacetyl)acetamide (CAS 4960-82-1)


Scaffold for Constructing Diverse Heterocyclic Libraries in Medicinal Chemistry

As a bis-electrophile, 2-Chloro-N-(chloroacetyl)acetamide serves as an ideal starting material for synthesizing diverse heterocyclic libraries, including imidazoles, pyrroles, and thiazolidin-4-ones [1]. Its dual functionality allows for sequential or tandem reactions with various nucleophiles (N-, O-, S-based), enabling the rapid exploration of chemical space around a central acetamide core. This is particularly valuable in early-stage drug discovery where generating structural diversity from a common intermediate is a key efficiency driver.

Synthesis of N,N-Disubstituted Chloroacetamide Derivatives for Targeted Covalent Inhibitor (TCI) Programs

Recent interest in targeted covalent inhibitors (TCIs) has highlighted chloroacetamides as promising 'warheads' due to their ability to form covalent bonds with cysteine residues in target proteins [1]. 2-Chloro-N-(chloroacetyl)acetamide can be functionalized to create a focused library of N,N-disubstituted analogs. The predicted favorable ADMET properties and moderate lipophilicity (LogP 0.6) of this scaffold [2] make it an attractive starting point for designing drug-like molecules with optimized cell permeability and bioavailability for anticancer and antimicrobial applications [3].

Precursor for Agrochemical Active Ingredient Synthesis

Chloroacetamides constitute a major class of herbicides (e.g., acetochlor, alachlor) that inhibit very-long-chain fatty acid elongase (VLCFAE) [1]. 2-Chloro-N-(chloroacetyl)acetamide is a versatile intermediate for the synthesis of novel chloroacetamide derivatives. Its unique structure can be leveraged to design new herbicidal candidates with potentially altered selectivity or resistance profiles, as evidenced by the ongoing design and synthesis of novel chloroacetamide derivatives with potent herbicidal activity compared to standards like acetochlor [2].

Building Block for Specialty Polymers and Covalent Organic Frameworks

The rigid, symmetrical structure of 2-Chloro-N-(chloroacetyl)acetamide, featuring two reactive handles, makes it a valuable monomer for step-growth polymerization. It can react with diamines or dithiols to form polyamides or polythioethers with potential applications as high-performance materials or precursors to covalent organic frameworks (COFs). Its high melting point (195 °C) suggests good thermal stability of the resulting polymers [1].

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